molecular formula C₂₀H₂₈O₂ B1144626 6β-Methoxy-3,5-cycloandrost-15-en-17-one CAS No. 1309594-70-4

6β-Methoxy-3,5-cycloandrost-15-en-17-one

Cat. No.: B1144626
CAS No.: 1309594-70-4
M. Wt: 300.44
InChI Key:
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Chemical Reactions Analysis

6β-Methoxy-3,5-cycloandrost-15-en-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6β-Methoxy-3,5-cycloandrost-15-en-17-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6β-Methoxy-3,5-cycloandrost-15-en-17-one involves its interaction with steroid hormone receptors and enzymes. It is a derivative of Abiraterone, a known inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), which is involved in steroidogenesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which are critical for the growth of certain types of cancer cells.

Comparison with Similar Compounds

6β-Methoxy-3,5-cycloandrost-15-en-17-one can be compared to other steroidal compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct bioactive properties and therapeutic potential .

Properties

CAS No.

1309594-70-4

Molecular Formula

C₂₀H₂₈O₂

Molecular Weight

300.44

Origin of Product

United States

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